molecular formula C7H13O5P B8679042 3-Methacryloyloxypropyl phosphonic acid CAS No. 252210-30-3

3-Methacryloyloxypropyl phosphonic acid

Cat. No.: B8679042
CAS No.: 252210-30-3
M. Wt: 208.15 g/mol
InChI Key: KYEAMYHCEZEPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methacryloyloxypropyl phosphonic acid is a bifunctional monomer of significant interest in materials science for its dual reactivity. The molecule features a methacrylate group, enabling free-radical polymerization with common monomers like methyl methacrylate (MMA) to form robust copolymer networks . Simultaneously, its phosphonic acid terminus acts as a powerful anchoring group, forming stable covalent bonds (P–O–M) with metal oxides on substrates such as steel, aluminium, and dental alloys . This mechanism promotes exceptional adhesion, making it a superior alternative to conventional phosphorous-containing monomers . Primary research applications leverage this unique chemistry. In corrosion protection, this monomer is used to formulate hybrid sol-gel coatings for carbon steel. These coatings form a dense, homogenous, and defect-free layer that provides a robust barrier against corrosive species, significantly enhancing the material's durability . In dental biomaterials, it functions as a key component in self-etching dental adhesives, where it bonds directly to tooth enamel (hydroxyapatite) and metal alloys without a separate etching step, simplifying procedures and ensuring strong, durable bonds for orthodontic and prosthodontic applications . Furthermore, its block copolymers are investigated as adhesion promoters and protective agents for metallic surfaces like aluminium and galvanized steel . This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

252210-30-3

Molecular Formula

C7H13O5P

Molecular Weight

208.15 g/mol

IUPAC Name

3-(2-methylprop-2-enoyloxy)propylphosphonic acid

InChI

InChI=1S/C7H13O5P/c1-6(2)7(8)12-4-3-5-13(9,10)11/h1,3-5H2,2H3,(H2,9,10,11)

InChI Key

KYEAMYHCEZEPOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCP(=O)(O)O

Origin of Product

United States

Controlled Radical Polymerization Crp Techniques:reversible Addition Fragmentation Chain Transfer Raft Polymerization Has Emerged As a Particularly Robust and Versatile Method for Polymerizing Phosphonated Monomers. Unlike Atrp, Raft is a Metal Free Technique, Thus Avoiding the Issue of Catalyst Complexation.

Direct Polymerization of Acidic Monomers: RAFT has been successfully used for the direct polymerization of unprotected (meth)acryloyloxyalkyl phosphonic acids. researchgate.net This allows for the synthesis of well-defined homopolymers and block copolymers with controlled molecular weights and low dispersities (Đ). researchgate.netrsc.orgresearchgate.net

Synthesis of Well-Defined Architectures: The RAFT technique enables the creation of complex polymer structures. For example, poly(dimethyl(methacryloyloxy)methyl phosphonate) (PMAPC1) has been synthesized with good control over molecular weights ranging from 8,000 to 24,000 g·mol⁻¹, which can then be hydrolyzed to the corresponding phosphonic acid polymer. researchgate.net This control also allows for the synthesis of block copolymers by using the resulting polymer as a macro-chain transfer agent (macro-CTA). acs.org

Table 1: RAFT Polymerization of Dimethyl(methacryloyloxy)methyl Phosphonate (B1237965) (MAPC1) in DMF at 70°C. researchgate.net
Targeted Molecular Weight (g·mol⁻¹)Monomer Conversion (%)Experimental Molecular Weight (Mₙ, g·mol⁻¹)Dispersity (Đ)
8,000>958,2001.15
16,000>9515,8001.18
24,000>9523,5001.20

Optimization of Free Radical Polymerization Conditions:while Challenging, Conventional Free Radical Polymerization Can Be Highly Effective with Careful Optimization of Reaction Parameters Such As Solvent, Temperature, and Initiator Concentration.

Solvent and Temperature: Solution polymerization in appropriate solvents can prevent issues encountered in bulk polymerization. For example, the homopolymerization of 7-(methacroyloxy)-2-oxo-heptylphosphonic acid was successfully carried out in methanol (B129727) and dioxane at temperatures between 45 and 70°C using AIBN as the initiator. nih.gov

Kinetics Control: The polymerization kinetics often follow ideal free-radical behavior. Studies have shown that the rate of polymerization (Rₚ) is proportional to the monomer concentration to a power slightly greater than 1 and to the initiator concentration to the power of approximately 0.5, which is consistent with termination occurring mainly by disproportionation. nih.gov

Table 2: Kinetic Data for the Free-Radical Polymerization of 7-(methacroyloxy)-2-oxo-heptylphosphonic acid. nih.gov
ParameterExperimental ValueTheoretical Value (Ideal Free-Radical Polymerization)
Monomer Concentration Exponent1.351.0
Initiator Concentration Exponent0.440.5

Research Directions and Cross Disciplinary Impact of 3 Methacryloyloxypropyl Phosphonic Acid

Esterification and Hydrolysis Routes for this compound Precursors

The initial stage in synthesizing this compound involves the formation of its ester precursors. These precursors contain the core structure of the final monomer but with the phosphonic acid group protected as a dialkyl ester, typically a dimethyl or diethyl ester. This protection strategy is crucial for preventing unwanted side reactions during the methacrylation step. Two common pathways to these precursors are detailed below.

One established route involves a nucleophilic substitution reaction utilizing Diethyl 3-bromopropylphosphonate. sigmaaldrich.comnih.gov In this method, the bromine atom serves as a leaving group, which is displaced by a methacrylate-containing nucleophile. Typically, the reaction is performed by reacting Diethyl 3-bromopropylphosphonate with a salt of methacrylic acid, such as sodium methacrylate, in an appropriate solvent. This process forms the diethyl ester of this compound.

Table 1: Synthesis via Diethyl 3-Bromopropylphosphonate

Reactant 1 Reactant 2 Product Reaction Type

An alternative pathway involves the direct methacrylation of a hydroxyl-functionalized phosphonate (B1237965) ester, such as Dimethyl(3-hydroxypropyl)phosphonate. This reaction is a standard esterification where the hydroxyl group of the phosphonate compound reacts with a methacrylic acid derivative, commonly methacryloyl chloride or methacrylic anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl or methacrylic acid byproduct. This method directly attaches the polymerizable methacrylate group to the propylphosphonate backbone. The photobiocatalytic conversion of epoxymethyl dimethyl phosphonate can also yield unsaturated hydroxy-functionalized phosphonates that could serve as precursors. mdpi.com

Table 2: Methacrylation of Dimethyl(3-hydroxypropyl)phosphonate

Reactant 1 Reactant 2 Product Reaction Type

Controlled Hydrolysis of Phosphonate Ester Groups to Phosphonic Acid

The most common method involves acidic hydrolysis, typically using concentrated hydrochloric acid at reflux. nih.govbeilstein-journals.org While effective for many phosphonate esters, this harsh condition can sometimes lead to the undesired cleavage of the methacrylate ester bond, reducing the yield of the functional monomer. nih.gov

A milder and often more selective method is the McKenna reaction, which utilizes bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis or hydrolysis. nih.govbeilstein-journals.org The TMSBr reacts with the phosphonate ester to form a bis(trimethylsilyl) phosphonate intermediate, which is highly susceptible to hydrolysis. nih.govbeilstein-journals.org This two-step procedure often provides the desired phosphonic acid in high yield with minimal side reactions, preserving the integrity of the methacrylate group. nih.gov This method has been successfully used to convert various phosphonated methacrylate monomers to their corresponding phosphonic acids. researchgate.netresearchgate.net

Table 3: Hydrolysis Methods for Phosphonate Esters

Method Reagents Conditions Selectivity
Acidic Hydrolysis Concentrated HCl Reflux, 1-12 h Moderate; risk of methacrylate hydrolysis nih.gov

General Synthetic Strategies for Phosphonic Acid-Containing Monomers

The synthesis of this compound is representative of broader strategies used to create polymerizable monomers containing phosphonic acid groups. These monomers are of significant interest for applications such as dental adhesives, coatings, and biomaterials. nih.govresearchgate.net

A cornerstone of organophosphorus chemistry, the Michaelis–Arbuzov reaction, is frequently used to form the crucial carbon-phosphorus bond, creating a phosphonate ester from a trialkyl phosphite (B83602) and an alkyl halide. mdpi.comwikipedia.org For example, reacting triethyl phosphite with a halo-functionalized methacrylate could produce a phosphonate ester-containing monomer.

Another common strategy is the post-functionalization of a pre-existing monomer that contains a suitable reactive group. For instance, (meth)acrylates containing a hydroxyl group, such as 2-hydroxyethyl methacrylate (HEMA), can be reacted with phosphorus-containing reagents like phosphorus trichloride (B1173362) or phosphoryl chloride, followed by hydrolysis, to introduce a phosphonic or phosphoric acid group. encyclopedia.pubmdpi.com

Furthermore, the direct polymerization of phosphonate ester monomers followed by polymer modification is another viable route. mdpi.com For example, monomers like dimethyl(methacryloyloxy)methyl phosphonate can be polymerized using controlled radical polymerization techniques like RAFT, and the resulting polymer is then hydrolyzed to yield a polyacid. rsc.orgresearchgate.net This approach avoids potential complications of polymerizing an acidic monomer directly.

Table 4: General Synthetic Strategies for Phosphonic Acid Monomers

Strategy Description Key Intermediates
Michaelis-Arbuzov Reaction Forms a C-P bond by reacting a trialkyl phosphite with an alkyl halide. wikipedia.org Alkyl phosphonate esters.
Monomer Functionalization Adds a phosphorus group to an existing monomer with a reactive site (e.g., -OH). mdpi.com Hydroxy-functional monomers.

Free Radical Polymerization of this compound Monomer

Conventional free radical polymerization (FRP) is a widely used method for polymerizing vinyl monomers, including phosphonic acid-containing methacrylates. However, challenges such as limited control over molecular weight and broad molecular weight distributions are often encountered. In some cases, bulk homopolymerization of phosphonic acid-containing acrylate (B77674) monomers using initiators like azobisisobutyronitrile (AIBN) has resulted in cross-linked polymers. researchgate.net

The free radical polymerization process consists of three main stages: initiation, propagation, and termination. In the case of phosphonic acid methacrylates, the propagation step involves the sequential addition of monomer molecules to the growing polymer radical.

Termination, the step where radical activity is destroyed, is a complex process. It is typically diffusion-controlled and can occur through two primary mechanisms: disproportionation and combination. For methacrylates, termination often involves disproportionation. nih.govresearchgate.net The termination process itself is considered to involve three mechanistic steps: the translational diffusion of the centers of mass of the polymer chains, the segmental diffusion of the chain ends to enable an encounter, and the final chemical reaction of the radicals. researchgate.net The kinetics can deviate from ideal models, with the rate of polymerization (Rp) showing a dependency on monomer concentration [M] with an exponent that can be higher than the theoretical value of 1.0. nih.gov This deviation suggests that termination may be influenced by the length of the growing polymer chains or that primary initiator radicals contribute to the termination process. nih.gov

The choice of initiator and reaction conditions significantly impacts the polymerization kinetics. Thermal initiators, such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), are commonly used. The concentration of the initiator directly affects the rate of polymerization; an increase in initiator concentration leads to a higher number of generated radicals and thus a faster polymerization rate and a shorter setting time. nih.govresearchgate.netmdpi.com

For example, in studies on similar methacrylate systems, increasing the concentration of BPO in a redox-initiating system resulted in a significant increase in the polymerization rate. researchgate.netmdpi.com The final degree of conversion is also influenced by the initiator system, with specific initiator-to-co-initiator ratios yielding the highest conversion values. researchgate.netmdpi.com Photopolymerization, using photoinitiators, is another common method. The type of photoinitiator system—such as those based on camphorquinone (B77051) (CQ) versus cleavage-type photoinitiators like phenylbis(2,4,6-trimethylbenzoyl) phosphine (B1218219) oxide (BAPO)—can lead to different polymerization rates and final degrees of conversion. nih.govpocketdentistry.com Cleavage-type initiators can generate twice the amount of radicals compared to CQ/amine systems, potentially improving reactivity. pocketdentistry.com

Reaction conditions such as temperature and solvent also play a critical role. Polymerization of phosphonic acid methacrylates has been carried out in solvents like methanol (B129727) and dioxane at temperatures ranging from 45 to 70°C. nih.govresearchgate.net The polarity of the solvent can affect the polymerization rate and the occurrence of side reactions. rsc.org

Chain transfer agents (CTAs) are used in free radical polymerization to control the molecular weight of the resulting polymer. The process involves the transfer of a reactive site from a growing polymer chain to the CTA molecule, which then initiates a new polymer chain. This effectively reduces the average molecular weight of the polymer. The effectiveness of a CTA depends on its structure and its reactivity towards the propagating radical. For instance, in the polymerization of methacrylic acid, 2-mercaptoethanol (B42355) has been used as a CTA, where an increase in its concentration leads to a decrease in the initial polymerization rate and the final molecular weight of the polymer. dntb.gov.ua The choice of CTA is critical, as some agents that are effective for acrylates may not provide good control over the polymerization of methacrylates. nih.gov

Controlled/Living Radical Polymerization (CLRP) of Phosphonate Methacrylates

To overcome the limitations of conventional FRP, controlled/living radical polymerization (CLRP) techniques have been employed. These methods allow for the synthesis of polymers with well-defined structures, predetermined molecular weights, and low dispersity (Đ). researchgate.net The two most investigated CLRP methods for phosphonate methacrylates are Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). researchgate.netmdpi.com

RAFT polymerization is a versatile CLRP method that can be applied to a wide range of monomers, including phosphonated methacrylates, using a dithioester or trithiocarbonate (B1256668) compound as the chain transfer agent. mdpi.com This technique has been successfully used to synthesize well-defined homopolymers and block copolymers of phosphonate-containing monomers. researchgate.netrsc.org

The polymerization of dimethyl(methacryloyloxy)methyl phosphonate (MAPC1), a protected precursor, has been achieved using dithioester CTAs in dimethylformamide (DMF) at 70°C, yielding polymers with controlled molecular weights (ranging from 8,000 to 24,000 g·mol⁻¹) and low dispersities. researchgate.netrsc.org The solvent polarity was found to be a crucial parameter; low polarity led to slow polymerization and termination reactions, while very high polarity resulted in high polymerization rates but also transfer reactions. researchgate.netrsc.org Following polymerization, the resulting poly(dimethyl(methacryloyloxy)methyl phosphonate) (PMAPC1) can be hydrolyzed to yield the desired poly((methacryloyloxy)methyl phosphonic acid). researchgate.netrsc.org The direct RAFT polymerization of the unprotected (methacryloyloxy)methyl phosphonic acid has also been successfully demonstrated. researchgate.netrsc.org

Below is a table summarizing experimental data from a RAFT polymerization study.

Entry[Monomer]:[CTA]:[Initiator]CTAInitiatorSolventTime (h)Conversion (%)Mn (g·mol⁻¹)Đ (Mw/Mn)
131:1:0.33CPDBAIBNCH3CN6785,7001.25
262:1:0.33CPDBAIBNCH3CN189011,2001.28
3124:1:0.33CPDBAIBNCH3CN249319,8001.35

Data derived from studies on phosphonate methacrylate polymerization. researchgate.net Mn = Number-average molecular weight, Đ = Dispersity.

ATRP is another powerful CLRP technique used for synthesizing well-defined polymers. mdpi.com While less common than RAFT for phosphonated monomers, it has been successfully applied. researchgate.net ATRP typically involves a transition metal catalyst (e.g., a copper complex) that reversibly activates and deactivates the growing polymer chains through a halogen atom transfer process. mdpi.com

The ATRP of 3-(trimethoxysilyl)propyl methacrylate, a related functional methacrylate, has been studied using a CuBr/N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) catalyst system with ethyl 2-bromoisobutyrate as the initiator. researchgate.net These polymerizations generally exhibit first-order kinetics, with molecular weights increasing linearly with monomer conversion and molecular weight distributions remaining low (Đ = 1.20–1.40). researchgate.net For phosphonated monomers, ATRP has been used to synthesize homopolymers of phosphonated styrenes and their block copolymers in toluene (B28343) with a CuCl/PMDETA catalytic system. mdpi.com This demonstrates the viability of ATRP for creating complex architectures from phosphorus-containing monomers.

The table below presents typical data for ATRP of a functional methacrylate, illustrating the level of control achievable.

EntryMonomer[Monomer]:[Initiator]:[Catalyst]:[Ligand]SolventTime (h)Conversion (%)Mn (g·mol⁻¹)Đ (Mw/Mn)
1TMSPMA50:1:1:1Anisole1.58510,5001.23
2TMSPMA100:1:1:1Anisole49021,3001.28
3TMSPMA200:1:1:1Anisole89242,1001.35

Data derived from studies on the ATRP of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA). researchgate.net Mn = Number-average molecular weight, Đ = Dispersity.

Challenges and Strategies for High Conversion Polymerization of Phosphonated Monomers

The inclusion of phosphonic acid moieties, such as in this compound, into polymer structures imparts valuable properties like improved adhesion, flame retardancy, and biocompatibility. However, achieving high monomer conversion and well-defined polymers presents several challenges inherent to the chemistry of these functional monomers. Overcoming these hurdles requires tailored polymerization strategies.

Challenges in Polymerization:

The polymerization of phosphonated monomers is often complicated by several factors that can lead to low conversions, poor molecular weight control, or even complete inhibition of the reaction.

Catalyst Interaction: In controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), the phosphorus-containing group can complex with the metal catalyst (e.g., copper). This interaction can sequester the catalyst, removing it from the active ligand complex and effectively halting the polymerization, resulting in very low monomer conversion. rsc.org Attempts to polymerize monomers like methacryloyloxymethyl dimethylphosphonate via ATRP have shown low conversions and molecular weights, presumably due to this strong copper complexation. acs.org

Low Reactivity and Side Reactions: Certain classes of phosphonated monomers, particularly allylic and vinylic derivatives, exhibit low reactivity in radical copolymerization, which often results in the formation of low molecular weight oligomers. nih.gov Furthermore, conventional free-radical polymerization of some phosphonic acid monomers can be problematic. For instance, attempted bulk homopolymerization of certain phosphonic acid monomers using AIBN as an initiator has been reported as unsuccessful. rsc.org

Solubility and Polarity Mismatch: In copolymerization, a significant difference in polarity between the phosphonated monomer and the comonomer can make direct copolymerization challenging. rsc.org

Hydrolytic Stability: While phosphonate esters are generally more stable than phosphate (B84403) esters, the hydrolytic stability of the monomer can be a concern under certain polymerization conditions. nih.govresearchgate.net

Strategies for Achieving High Conversion:

To address these challenges, researchers have developed and optimized several strategies to facilitate the efficient polymerization of phosphonated monomers, leading to high conversions and polymers with desired characteristics.

Photopolymerization:for Certain Applications, Photopolymerization Offers a Rapid and Efficient Route to Achieving High Conversion. This Method Can Bypass Some of the Kinetic Limitations of Thermally Initiated Systems. for One Hydrolyzed Phosphonated Monomer, Photopolymerization Resulted in 90% Conversion in Just 60 Seconds.rsc.orgthis Strategy is Particularly Useful in Fields Like Dental Materials and Coatings Where Rapid Curing is Essential.acs.orgimaging.org

Statistical Copolymerization with Diverse Monomers

Statistical copolymerization is a common method to randomly distribute 3-methacryloyloxypropyl phosphonic acid units along a polymer backbone with other monomers. This approach is valuable for modifying the bulk properties of materials, such as adhesion, hydrophilicity, and ion-exchange capacity, in a controlled manner. The reactivity ratios of the comonomers are a critical factor in determining the final copolymer composition and sequence distribution.

The copolymerization of phosphonic acid-containing methacrylates with hydroxyl-functional methacrylates like 2-hydroxyethyl methacrylate (B99206) (HEMA) is a key strategy for creating functional polymers for biomedical and dental applications. While direct studies on this compound are limited, research on analogous phosphonate (B1237965) monomers provides significant insights. For instance, diblock copolymers of dimethyl-(methacryloyloxy)ethyl phosphonate (DMAOyEP) and HEMA have been synthesized via Reversible Addition-Fragmenttation Chain Transfer (RAFT) polymerization. rsc.org In these systems, the phosphonated monomer and HEMA are polymerized sequentially to create well-defined block structures. rsc.org This work highlights the compatibility of the phosphonate and hydroxyl-functional methacrylate groups under controlled radical polymerization conditions, suggesting that statistical copolymerization of this compound with HEMA would be a viable route to produce polymers with both adhesive and hydrophilic properties. The resulting copolymers would possess pendant phosphonic acid groups for adhesion and hydroxyl groups that enhance water sorption and provide sites for further functionalization.

Table 1: Copolymerization of Dimethyl-(methacryloyloxy)ethyl phosphonate (DMAOyEP) and HEMA via RAFT

Copolymer TypeMonomer 1Monomer 2Polymerization MethodKey FeatureReference
DiblockDMAOyEPHEMARAFTWell-defined block architecture with low dispersities. rsc.org

The combination of phosphonic acid and carboxylic acid functionalities within a single polymer chain can lead to materials with enhanced chelating abilities, improved adhesion to diverse substrates, and pH-responsive behavior. Studies have been conducted on the copolymerization of vinylphosphonic acid (VPA) with acrylic acid (AA) and methacrylic acid (MAA). mdpi.comgoogle.com These studies indicate that copolymers with varying compositions can be synthesized, although the reactivity of VPA is often lower than that of the acrylic comonomers, leading to copolymers with a lower VPA content than in the initial monomer feed. mdpi.com For example, in the free radical copolymerization of VPA and 2-deoxy-2-methacrylamido-D-glucose, the reactivity ratios were determined to be 0.04 for VPA and 9.02 for the comonomer, indicating a much higher reactivity of the latter. mdpi.com

A process for preparing copolymers of vinylphosphonic acid and (meth)acrylic acid in an aqueous solution has been described, highlighting the utility of these copolymers as builder additives in detergents. google.com Furthermore, emulsion copolymerization has been successfully employed to synthesize copolymers of acrylic acid and a related monomer, 3-methacryloxypropyl-trimethoxysilane, demonstrating the feasibility of incorporating monomers with complex side groups into acrylic acid-based polymers. uran.ua These findings suggest that this compound can be statistically copolymerized with acrylic acid to produce multifunctional polymers. The resulting materials would possess both the strong binding capabilities of the phosphonic acid group and the pH-sensitivity and hydrophilicity conferred by the acrylic acid units.

Table 2: Reactivity Ratios in Copolymerization of Vinylphosphonic Acid (VPA) with a Hydrophilic Monomer

Monomer 1 (M1)Monomer 2 (M2)Reactivity Ratio (r1)Reactivity Ratio (r2)ImplicationReference
VPA2-deoxy-2-methacrylamido-D-glucose0.049.02M2 is significantly more reactive and incorporates into the copolymer chain more readily. mdpi.com

This compound can be incorporated into a wide array of vinyl and methacrylate-based copolymer systems to impart specific functionalities. The free radical copolymerization of phosphonate-containing vinyl monomers has been extensively reviewed, with (meth)acrylic-type monomers bearing phosphonate groups being particularly reactive. researchgate.net These monomers have been successfully copolymerized with a variety of conventional vinyl and methacrylate monomers. For instance, new phosphonic acid monomers, specifically (meth)acryloxyalkyl 3-phosphonopropionates, have been synthesized and incorporated into adhesive resins at low concentrations (3 wt%) for dental applications. nih.gov These resins demonstrate strong adhesion to both enamel and metal alloys. nih.gov

Controlled Synthesis of Block Copolymers

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have enabled the synthesis of well-defined block copolymers containing phosphonic acid functionalities. These methods allow for precise control over molecular weight, dispersity, and polymer architecture, which is crucial for applications in drug delivery, nanotechnology, and surface modification.

The RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) has been successfully demonstrated, yielding homopolymers with good control over molecular weight (ranging from 8,000 to 24,000 g·mol⁻¹) and narrow dispersities. rsc.org The resulting poly(dimethyl(methacryloyloxy)methyl phosphonate) (PMAPC1) can then be used as a macro-chain transfer agent (macro-CTA) to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. rsc.org Subsequently, the phosphonate ester groups can be hydrolyzed to yield the corresponding phosphonic acid-containing block copolymer. rsc.org This two-step approach (polymerization of the ester-protected monomer followed by deprotection) is a common strategy to circumvent potential issues with the acidic proton during polymerization.

This strategy has been applied to synthesize innovative diblock copolymers of dimethyl-(methacryloyloxy)ethyl phosphonate (DMAOyEP) and 2-hydroxyethyl methacrylate (HEMA). rsc.org The first block of poly(DMAOyEP) was prepared with low dispersity and used as a macro-CTA to control the polymerization of HEMA, forming a well-defined diblock copolymer. rsc.org This demonstrates the power of controlled radical polymerization to create complex architectures incorporating phosphonate monomers, a principle directly applicable to this compound for the synthesis of advanced functional materials.

Table 3: RAFT Polymerization of Dimethyl(methacryloyloxy)methyl Phosphonate (MAPC1)

ParameterValueReference
Polymerization MethodRAFT rsc.org
SolventDMF rsc.org
Temperature70 °C rsc.org
Molecular Weight Range8,000 - 24,000 g·mol⁻¹ rsc.org
Post-polymerization ModificationHydrolysis to poly((methacryloyloxy)methyl phosphonic acid) rsc.org

Graft Copolymerization on Substrates

Graft copolymerization is a powerful technique for modifying the surface properties of materials by covalently attaching polymer chains to a substrate. This compound is an ideal monomer for this purpose due to its polymerizable methacrylate group and its phosphonic acid functionality, which can act as a strong anchoring group to a variety of inorganic substrates, including metal oxides like titania, alumina, and iron oxides.

The "grafting from" approach is commonly employed, where initiator sites are first immobilized on the substrate surface, and then the monomer is polymerized from these sites. This leads to the formation of a dense layer of polymer chains, often referred to as a polymer brush. Surface-initiated ATRP (SI-ATRP) is a particularly effective method for this purpose. cmu.edu For example, polymer brushes of poly(methyl methacrylate) have been grafted from magnetite nanoparticles using a phosphonic acid-based initiator. nih.gov The phosphonic acid group ensures strong covalent attachment to the iron oxide surface, providing a stable platform for the subsequent polymerization. nih.gov

Alternatively, in the "grafting to" method, pre-formed polymers with reactive end-groups are attached to the substrate. Copolymers containing this compound can be synthesized and then grafted onto surfaces that have complementary reactive groups.

Another approach involves the graft polymerization of a monomer onto a substrate that has been pre-functionalized with polymerizable groups. For example, novel phosphonic acid-functionalized nanohybrids have been prepared by the graft polymerization of glycidyl (B131873) methacrylate onto sepiolite, followed by chemical treatment with phosphoric acid to introduce phosphonic acid groups. nih.gov This demonstrates a multi-step strategy to create functionalized surfaces. These methods allow for the precise tailoring of surface properties such as wettability, adhesion, biocompatibility, and corrosion resistance, making them highly valuable for a wide range of applications, from biomaterials to protective coatings.

Adhesion Mechanisms and Interfacial Interactions Governed by 3 Methacryloyloxypropyl Phosphonic Acid

Chemical Adsorption and Chelation with Inorganic Substrates

The primary mechanism of adhesion for 3-Methacryloyloxypropyl phosphonic acid to inorganic surfaces is through chemical adsorption and chelation, primarily mediated by its phosphonic acid group. This group exhibits a high affinity for a variety of metal and mineral surfaces, forming strong and durable bonds.

The phosphonic acid moiety of this compound demonstrates a significant affinity for calcium ions present in calcium phosphate (B84403) and hydroxyapatite (B223615). This interaction is of particular importance in dental applications, where adhesion to tooth structure (enamel and dentin) is critical. The phosphonic acid group can chemically bond with the calcium in hydroxyapatite, the main inorganic component of teeth and bone, through a process of chelation and the formation of insoluble calcium-organophosphonate salts. This leads to the formation of a stable, water-resistant interface that enhances the durability of dental restorations. The high affinity of phosphonic acids for calcium is a key factor in their use for bone targeting in various biomedical applications. nih.gov

The interaction can be described by the following simplified reaction:

2 R-PO(OH)₂ + Ca²⁺ → (R-PO₃H)₂Ca + 2 H⁺

This compound is also highly effective in promoting adhesion to various metallic and metal oxide substrates. The phosphonic acid group can form strong coordinate bonds with metal oxides present on the surfaces of metals like titanium, zirconia, and aluminum. researchgate.net For instance, it can react with the hydroxyl groups on the hydrated oxide layer of these substrates to form M-O-P bonds (where M is the metal), creating a robust and hydrolytically stable interface.

Titanium and its alloys: The phosphonic acid group readily bonds to the native titanium dioxide (TiO₂) layer, forming a stable organophosphate layer that can then copolymerize with the resin matrix.

Zirconia: The use of primers containing phosphate monomers, such as 10-methacryloyloxydecyl dihydrogen phosphate (MDP), a molecule with a similar functional group, has been shown to significantly improve the bond strength of resin cements to zirconia ceramics. researchgate.netnih.govnih.gov This is attributed to the chemical reaction between the phosphate group and the zirconium oxide surface.

Aluminum: The phosphonic acid can interact with the aluminum oxide (Al₂O₃) layer, enhancing the adhesion of coatings and adhesives to aluminum substrates. mdpi.com

The strength and durability of these bonds are crucial for the long-term performance of dental implants, prosthetics, and other industrial applications where strong adhesion to metals is required.

In composite materials, this compound functions as a coupling agent, creating a stable interfacial layer between the inorganic filler particles and the organic polymer matrix. researchgate.netelsevierpure.com The phosphonic acid group adsorbs onto the surface of the filler particles (e.g., silica (B1680970), alumina, or other mineral fillers), while the methacrylate (B99206) group extends into the polymer matrix. During polymerization of the matrix, the methacrylate group of the coupling agent copolymerizes with the resin, forming a covalent link between the filler and the matrix.

Role of Phosphonic Acid Group Acidity and Ionization in Adhesion

The acidity and ionization state of the phosphonic acid group are fundamental to its adhesive capabilities. Phosphonic acids are diprotic acids, meaning they can donate two protons, and their pKa values are crucial in determining the nature of the interaction with the substrate. nih.govacs.org

The first pKa of an alkyl phosphonic acid is typically in the range of 2 to 3, while the second pKa is around 7 to 8. acs.org This means that at physiological pH (around 7.4), the phosphonic acid group will be partially or fully ionized to its phosphonate (B1237965) form (R-PO₃H⁻ or R-PO₃²⁻). This ionization is essential for the electrostatic interaction and chelation with metal cations on the substrate surface. The ability of the phosphonate group to act as both a hydrogen bond donor and acceptor at physiological pH also contributes to its strong binding interactions. acs.org

The degree of ionization, and therefore the adhesive strength, can be influenced by the pH of the surrounding environment. For instance, in acidic conditions, the phosphonic acid will be less ionized, which may affect its ability to bond with certain substrates. Conversely, in more alkaline environments, the increased ionization can enhance the electrostatic attraction to positively charged surfaces.

Property Value Range Significance in Adhesion
First pKa (Alkyl Phosphonic Acid)2.6Influences the initial proton donation and interaction with the substrate surface. acs.org
Second pKa (Alkyl Phosphonic Acid)7.9Determines the degree of ionization at physiological pH, crucial for chelation and electrostatic bonding. acs.org

Influence of Molecular Structure and Spacer Length on Adhesion Performance

The molecular structure of this compound, particularly the length and nature of the spacer group between the methacrylate and phosphonic acid moieties, has a significant impact on its adhesion performance. The propyl (3-carbon) spacer in this molecule plays a crucial role in providing the necessary flexibility and spatial orientation for the functional groups to interact effectively with the substrate and the polymer matrix.

Research on functional monomers with different spacer chain lengths has shown that both the length and hydrophilicity of the spacer can affect bonding effectiveness. nih.govbohrium.com For instance, studies comparing monomers with different carbon chain lengths have indicated that a longer, more hydrophobic spacer chain can sometimes lead to improved chemical interaction and long-term bonding performance, particularly in dental applications. pocketdentistry.comkcl.ac.ukresearchgate.net This is attributed to the ability of a longer spacer to create a more organized and water-resistant adhesive interface.

However, a shorter spacer, like the propyl group in this compound, can also offer advantages. Shorter chains may provide a higher concentration of functional groups at the interface, potentially leading to a denser and stronger adhesive layer on certain substrates. The relative hydrophilicity of the spacer can also influence water sorption and the wettability of the substrate. bohrium.com More hydrophilic spacers may enhance initial wetting and bonding, but could also lead to higher water sorption over time, potentially compromising the long-term durability of the bond. nih.govbohrium.com

Monomer Spacer Characteristics Influence on Adhesion Reference
Shorter, more hydrophilic spacerMay compromise chemical interaction and long-term bonding performance. pocketdentistry.comkcl.ac.ukresearchgate.net pocketdentistry.comkcl.ac.ukresearchgate.net
Longer, more hydrophobic spacerCan lead to improved chemical interaction and durability. pocketdentistry.comkcl.ac.ukresearchgate.net pocketdentistry.comkcl.ac.ukresearchgate.net

Computational and Theoretical Modeling of Adsorption Phenomena

Computational and theoretical modeling have become invaluable tools for understanding the complex adsorption phenomena of molecules like this compound at a molecular level. uomus.edu.iqresearchgate.netmdpi.com Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide insights into the binding energies, adsorption geometries, and electronic interactions between the phosphonic acid group and various substrates.

These models can be used to:

Predict Adsorption Energies: Calculate the strength of the interaction between the phosphonic acid and different surfaces, helping to screen for effective adhesion promoters for specific applications. mdpi.com

Elucidate Bonding Mechanisms: Determine the nature of the chemical bonds formed at the interface, such as whether they are covalent, ionic, or hydrogen bonds.

Simulate Interfacial Structures: Model the arrangement of the adhesion promoter molecules on the substrate surface and how they interact with the surrounding polymer matrix.

Investigate the Role of Solvents: Understand the influence of water and other solvents on the adsorption process and the stability of the interfacial layer.

By providing a detailed, atomistic view of the adhesive interface, computational modeling complements experimental studies and can guide the design of new and improved adhesion promoters with tailored properties for specific applications. uomus.edu.iqmdpi.comyoutube.com

Applications of 3 Methacryloyloxypropyl Phosphonic Acid in Advanced Materials

Innovations in Dental Materials Science

The unique bifunctional nature of 3-Methacryloyloxypropyl phosphonic acid, possessing both a polymerizable methacrylate (B99206) group and a calcium-chelating phosphonic acid group, has positioned it as a key monomer in the advancement of dental restorative materials. Its ability to interact with tooth structure and polymerize within a resin matrix has led to significant innovations in dental adhesives, cements, and composites.

Development of Self-Etch Adhesives and Primers

Self-etch adhesive systems have gained prominence in clinical dentistry due to their simplified application procedure, which reduces technique sensitivity and chair time. These systems utilize acidic functional monomers to simultaneously demineralize and infiltrate the tooth structure, creating a hybrid layer that is crucial for micromechanical interlocking. nih.govoatext.com this compound and its analogues are well-suited for this application. nih.govnih.gov

The phosphonic acid moiety of the molecule is responsible for the etching effect. rfppl.co.in When applied to enamel and dentin, the acidic protons of the phosphonic acid group interact with the hydroxyapatite (B223615) of the tooth mineral. rfppl.co.innih.gov This interaction leads to a partial dissolution of the mineral phase, creating microporosities on the enamel surface and exposing the collagen fibril network in the dentin. rfppl.co.innih.gov Unlike traditional etch-and-rinse systems that employ strong phosphoric acid and require a separate rinsing step, the milder acidity of phosphonic acid-based primers results in a shallower demineralization pattern. nih.gov This is particularly advantageous in dentin, as it minimizes the risk of a discrepancy between the depth of demineralization and the depth of resin infiltration, which can leave exposed collagen fibrils vulnerable to degradation. sci-hub.se

Simultaneously with the etching process, the entire monomer, including the methacrylate group, penetrates the demineralized tooth structure. This infiltration, followed by light-curing, results in the formation of a continuous and stable hybrid layer. oatext.comsci-hub.se The combination of micromechanical interlocking within the created porosities and the potential for chemical interaction between the phosphonic acid group and residual hydroxyapatite contributes to a durable bond. nih.gov Studies on primers containing acrylophosphonic acid have demonstrated the formation of a thick and continuous hybrid layer with resin tags, indicating a stable interface. oatext.com The water-soluble nature of some novel phosphonic acid monomers also endows them with sufficient demineralization capability for effective bonding. nih.gov

The table below summarizes the key functions of this compound in self-etch adhesives and primers.

ComponentFunctionMechanism of Action
Phosphonic Acid Group Etching/ConditioningInteracts with and partially dissolves hydroxyapatite, creating microporosities. rfppl.co.innih.gov
Chemical InteractionForms ionic bonds with calcium ions in the remaining hydroxyapatite. nih.gov
Methacrylate Group PolymerizationCovalently bonds with other monomers in the adhesive and the overlying composite resin upon light-curing.
Propyl Spacer Molecular FlexibilityProvides spatial separation between the acidic and polymerizable groups, allowing for optimal interaction with both the tooth and the resin matrix.

Formulation of Resin Cements and Dental Composites

Self-adhesive resin cements represent a significant advancement in the luting of indirect restorations. nih.gov These materials eliminate the need for separate etching and bonding steps by incorporating acidic functional monomers directly into the cement formulation. nih.gov The inclusion of phosphonic acid-based monomers, such as this compound, allows the cement to simultaneously etch the tooth structure and bond to it. nih.govnih.gov The phosphonate (B1237965) groups are thought to chemically bond to the calcium in the hydroxyapatite of the tooth. nih.gov Research has shown that the chemical structure of the functional monomer, such as a phosphonate versus a phosphate (B84403), influences the performance of the adhesive material. nih.gov Furthermore, the use of phosphonate-based monomers has been associated with durable bonding. nih.gov

In dental composites, the interface between the resin matrix and the inorganic filler particles is a critical determinant of the material's mechanical properties and long-term stability. nih.govresearchgate.net Coupling agents are typically used to create a strong and stable bond between these two phases. While silane (B1218182) coupling agents like 3-methacryloxypropyltrimethoxysilane (MPTMS) are commonly used, functional monomers like this compound can also play a role in enhancing filler-matrix coupling, particularly with certain types of fillers. nih.gov The phosphonic acid group can interact with the surface of fillers like silica (B1680970) or zirconia, while the methacrylate group copolymerizes with the surrounding resin matrix. This dual functionality can improve stress transfer from the matrix to the filler, potentially enhancing the composite's strength and fracture toughness. researchgate.netnih.gov The incorporation of such functional monomers can also influence the rheological properties and the degree of conversion of the resin matrix. rde.ac

Enhanced Bonding to Enamel, Dentin, and Ceramic Restorations

The chemical structure of this compound makes it an effective adhesion-promoting monomer for a variety of dental substrates, including enamel, dentin, and ceramic restorations.

Bonding to Enamel and Dentin: The adhesion to enamel relies on the creation of microporosities by the acidic phosphonic acid group, into which the resin can flow and create micromechanical tags. frontiersin.orgfrontiersin.org Studies have shown that newly developed phosphonic acid monomers can achieve strong and durable adhesion to unetched, ground enamel. nih.govndl.go.jp

Adhesion to dentin is more complex due to its higher organic and water content. The phosphonic acid group conditions the dentin surface, modifying the smear layer and demineralizing the underlying dentin to expose the collagen network. rfppl.co.innih.govnih.gov The monomer then infiltrates this collagen network, and upon polymerization, forms the hybrid layer which is the primary mechanism for dentin bonding. nih.govresearchgate.net The ability of phosphonic acid monomers to bond to dentin has been well-documented, with studies showing they can achieve high bond strengths. nih.gov

The table below presents a comparison of bond strengths of experimental phosphonic acid monomer-containing adhesives to enamel and dentin.

Monomer TypeSubstrateMean Tensile Bond Strength (MPa)
Experimental Phosphonic Acid MonomerEnamel (unetched, ground)> 20 MPa
Experimental Phosphonic Acid MonomerDentin (ground)> 15 MPa
Conventional Phosphorus-containing MonomerEnamel (unetched, ground)Significantly Lower
Conventional Phosphorus-containing MonomerDentin (ground)Significantly Lower
Data synthesized from studies on novel (meth)acryloxyalkyl 3-phosphonopropionates. nih.govndl.go.jp

Bonding to Ceramic Restorations: Achieving a durable bond to high-strength ceramic restorations, such as zirconia and lithium disilicate, is crucial for their clinical success. jrmds.innih.gov The surface of these ceramics can be challenging to bond to. For silica-based ceramics like lithium disilicate, hydrofluoric acid etching followed by silanization is a common protocol. scilit.com However, for non-silica-based ceramics like zirconia, this approach is ineffective. jrmds.in

Acidic functional monomers containing phosphate or phosphonate groups have been shown to be effective for bonding to zirconia. jrmds.injrmds.in The phosphonic acid group in this compound can chemically interact with the metal oxides (e.g., zirconium dioxide) on the ceramic surface. jrmds.in This chemical interaction, combined with the micromechanical retention from sandblasting the ceramic surface, can lead to a strong and durable bond. jrmds.in Studies have shown that resin cements containing phosphate ester monomers significantly increase the bond strength to zirconia. jrmds.in Similarly, self-etching primers containing phosphonic acid derivatives have been investigated for bonding to lithium disilicate, showing comparable bond strengths to conventional methods. nih.gov

Advancements in Biomaterials and Tissue Engineering

The functionalities of this compound extend beyond dental applications into the broader field of biomaterials and tissue engineering, particularly in the design of materials for bone regeneration.

Hydrogel Design for Mineralization Promotion and Bone Regeneration

Hydrogels are three-dimensional, water-swollen polymer networks that can mimic the extracellular matrix of natural tissues, making them excellent candidates for tissue engineering scaffolds. mdpi.com For bone regeneration, hydrogels must be biocompatible, biodegradable, and ideally, osteoinductive, meaning they can promote the differentiation of stem cells into bone-forming cells (osteoblasts) and support mineralization. nih.gov

The incorporation of this compound into hydrogel formulations can impart bioactive properties. The methacrylate group allows it to be covalently cross-linked into the hydrogel network during polymerization. nih.gov The pendant phosphonic acid groups then act as nucleation sites for calcium phosphate mineralization, a key step in bone formation. nih.gov Phosphonate-containing polymers have been shown to improve mineralization in a dose-dependent manner and promote osteoblast maturation. nih.gov These groups can attract calcium and phosphate ions from the surrounding physiological fluids, leading to the deposition of hydroxyapatite, the main mineral component of bone. nih.gov

Hydrogels based on materials like gelatin methacryloyl (GelMA) are widely used for bone regeneration due to their inherent biocompatibility. nih.gov Functionalizing such hydrogels with phosphonic acid groups could further enhance their osteogenic potential. By providing a mineral-nucleating scaffold, these hydrogels can create a more favorable environment for bone cell attachment, proliferation, and differentiation. nih.govmdpi.com

Functionalization of Bioceramic Fillers in Scaffolds

This compound can act as a coupling agent to functionalize the surface of these bioceramic fillers. The phosphonic acid group can form a strong chemical bond with the calcium ions on the surface of hydroxyapatite or bioactive glass particles. rsc.orgmdpi.com The methacrylate group, extending away from the filler surface, can then copolymerize with the monomer of the surrounding scaffold matrix during its fabrication. rsc.org

This surface functionalization serves several purposes:

Enhanced Dispersion: Modifying the surface of the filler particles can improve their dispersion within the polymer matrix, preventing agglomeration and leading to a more homogenous and mechanically robust scaffold. rsc.org

Research on the surface functionalization of hydroxyapatite and bioactive glasses has shown that modifying their surfaces with molecules containing reactive groups can significantly enhance their performance in bone tissue engineering applications. nih.govnih.govmdpi.comrsc.orgnih.govresearchgate.net

Surface Modification and Coating Technologies

This compound is a versatile bifunctional monomer that plays a crucial role in the surface modification of various materials and the formulation of high-performance coatings. Its unique molecular structure, featuring a polymerizable methacrylate group and a reactive phosphonic acid group, allows it to act as a molecular bridge between organic and inorganic materials. The phosphonic acid moiety provides strong adhesion to a wide range of metal and metal oxide surfaces, while the methacrylate group enables covalent bonding into a polymer matrix upon curing. This dual functionality is harnessed in numerous advanced material applications to enhance durability, adhesion, and surface properties.

Anti-Corrosion Coatings for Metal Protection

The phosphonic acid group in this compound is a key component in the formulation of advanced anti-corrosion coatings. This functional group can form strong, hydrolytically stable bonds with metal oxide surfaces, such as those on aluminum and steel. nih.gov This strong interaction creates a robust barrier at the metal-coating interface, significantly impeding the ingress of corrosive agents like water and ions.

Research has shown that the inclusion of phosphonic acid-containing methacrylates in coating formulations leads to a significant improvement in corrosion resistance. Electrochemical Impedance Spectroscopy (EIS) is a common technique used to evaluate the performance of anti-corrosion coatings. A higher impedance value at low frequencies is indicative of better corrosion protection. Coatings formulated with phosphonated methacrylate terpolymers have demonstrated high resistance to corrosion, with no signs of deterioration even after extended exposure to salt spray tests. dntb.gov.ua The mechanism of protection involves the formation of a dense, passive layer on the metal surface, which is further stabilized by the overlying polymer matrix.

Table 1: Performance of Phosphonic Acid-Based Anti-Corrosion Coatings

Coating SystemSubstrateTest MethodPerformance MetricResult
Acrylate (B77674) formulation with phosphonate terpolymerSteelSalt Spray TestTime to corrosionNo corrosion after 1100 hours dntb.gov.ua
Epoxy coating with phosphonic acid treatmentRusted SteelAdhesion TestAdhesion StrengthIncreased from 1.93 MPa to 11.63 MPa mdpi.com
Zirconium-DDP multilayer filmAluminumSalt Spray Test (5 wt% NaCl)Corrosion Rate0% after 48 hours mdpi.com

Adhesion Promoting Layers in Polymeric Coatings

The ability of this compound to form strong bonds with metal substrates makes it an excellent adhesion promoter for polymeric coatings. nih.gov The phosphonic acid group interacts with the metal oxide layer, creating a durable chemical linkage. The methacrylate group, in turn, copolymerizes with the resin matrix of the coating, effectively anchoring the coating to the substrate.

The length of the alkyl chain separating the phosphonic acid and methacrylate groups plays a crucial role in its effectiveness as an adhesion promoter. A propyl chain (C3) provides sufficient flexibility for the phosphonic acid group to orient itself for optimal bonding with the metal surface without being sterically hindered by the polymer backbone. google.com This enhanced adhesion is critical for the long-term performance and durability of coatings, preventing delamination, blistering, and subsequent corrosion.

The use of (meth)acrylate phosphonic esters has been shown to significantly improve the adhesion of various prepolymer systems to metal surfaces. nih.gov In UV-curable formulations, the incorporation of these adhesion promoters leads to a marked increase in adhesion, particularly on challenging substrates like aluminum where many epoxy-based resins exhibit poor adhesion.

Table 2: Adhesion Strength of Coatings with Phosphonic Acid Promoters

Coating TypeSubstrateAdhesion PromoterAdhesion Test MethodResult
UV-curable epoxy resinAluminum(Meth)acrylate phosphonic esterCross-hatch adhesionSignificant increase in adhesion nih.gov
Organic coatingMetalPhosphonic acid derivativePull-off testEnhanced bond strength

Functionalization of Nanoparticles and Colloidal Systems

This compound is utilized for the surface functionalization of various nanoparticles (NPs), such as silica, titania, and zirconia. This surface modification is crucial for improving the compatibility and dispersion of nanoparticles within a polymer matrix, a key factor in the fabrication of high-performance polymer nanocomposites.

The phosphonic acid group of the molecule anchors to the surface of the metal oxide nanoparticles, while the methacrylate group extends outwards, ready to react with a surrounding polymer matrix. This covalent linkage prevents the agglomeration of nanoparticles, which can otherwise lead to poor mechanical properties and a lack of transparency in the final composite material.

Functionalized nanoparticles find applications in a wide range of fields. In dental composites, for example, functionalized silica or zirconia nanoparticles are used as fillers to enhance the mechanical properties and wear resistance of the restorative material. In other areas, these functionalized nanoparticles can be used to introduce specific properties to a material, such as improved thermal stability, flame retardancy, or optical properties. The ability to tailor the surface chemistry of nanoparticles opens up possibilities for creating advanced materials with precisely controlled properties.

Table 3: Properties of Functionalized Nanoparticles

Nanoparticle TypeFunctionalizing AgentApplicationEffect of Functionalization
Silica (SiO2)This compoundPolymer NanocompositesImproved dispersion, enhanced mechanical properties researchgate.net
Titania (TiO2)Phosphonic acidsPolymer NanocompositesReduced agglomeration, improved rheological properties
Zirconia (ZrO2)Phosphonic acidsDental CompositesEnhanced wear resistance and mechanical strength

Fabrication of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. This compound and similar phosphonic acid-containing molecules are excellent candidates for the formation of SAMs on a variety of oxide surfaces, including silicon oxide, aluminum oxide, and titanium oxide. nih.gov

The phosphonic acid headgroup strongly binds to the oxide surface, forming a dense and stable monolayer. The orientation and packing of the molecules in the SAM can be controlled by factors such as the chain length of the alkyl spacer and the deposition conditions. The terminal methacrylate group can then be used to further modify the surface or to initiate polymerization from the surface, creating polymer brushes.

SAMs of phosphonic acids are being explored for a variety of applications, including the modification of surface energy (wettability), the creation of biocompatible surfaces for medical implants, and the fabrication of molecular electronic devices. mdpi.com The robustness of the phosphonate-surface bond makes these SAMs particularly attractive for applications requiring long-term stability.

Table 4: Characteristics of Phosphonic Acid Self-Assembled Monolayers

SubstratePhosphonic AcidCharacterization TechniqueKey Finding
Si(100)Octadecylphosphonic acidNEXAFS, SFG SpectroscopyOrdered monolayer with a chain tilt angle of ~37° nih.gov
Indium Tin Oxide (ITO)Alkanephosphonic acidsNEXAFS SpectroscopyLong-chain SAMs are more highly ordered nih.gov
AluminumFluorinated Phosphonic AcidToF-SIMSFormation of covalent bonding with the native oxide layer mdpi.com

Characterization Techniques for 3 Methacryloyloxypropyl Phosphonic Acid and Its Polymer Derivatives

Spectroscopic Analysis for Chemical Structure Elucidation

Spectroscopic methods are fundamental in confirming the synthesis and purity of the 3-Methacryloyloxypropyl phosphonic acid monomer and analyzing the structure of its polymer derivatives.

NMR spectroscopy is a powerful tool for the structural analysis of this compound and its polymers, providing detailed information about the chemical environment of hydrogen, carbon, and phosphorus nuclei.

¹H NMR: In the ¹H NMR spectrum of the monomer, characteristic signals corresponding to the vinyl protons of the methacrylate (B99206) group are observed. Additionally, peaks representing the methylene (B1212753) protons of the propyl chain and the protons adjacent to the phosphate (B84403) group are identifiable. The integration of these signals provides quantitative information about the number of protons in different chemical environments, confirming the molecular structure.

¹³C NMR: ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Distinct signals are observed for the carbonyl carbon of the methacrylate group, the olefinic carbons, the carbons of the propyl chain, and the carbon attached to the phosphonic acid moiety. The chemical shifts of these carbons are indicative of their bonding environment.

³¹P NMR: ³¹P NMR is particularly crucial for characterizing compounds containing phosphorus. researchgate.net For this compound, a distinct peak in the ³¹P NMR spectrum confirms the presence of the phosphonic acid group. researchgate.net The chemical shift of this peak is sensitive to the electronic environment of the phosphorus atom and can be used to monitor reactions involving the phosphonic acid moiety, such as polymerization or hydrolysis. researchgate.net For instance, the hydrolysis of phosphonate (B1237965) esters to phosphonic acids can be tracked by the disappearance of the ester signal and the appearance of the acid signal at a different chemical shift. researchgate.net

Nucleus Typical Chemical Shift Range (ppm) Key Structural Information
¹H5.5 - 6.1 (vinyl), 4.1 (OCH₂), 1.9 (CH₃), 1.8-2.0 (CH₂)Presence of methacrylate group, propyl chain
¹³C167 (C=O), 125-136 (C=C), 60-70 (OCH₂), 20-30 (CH₂), 18 (CH₃)Carbonyl, olefinic, and aliphatic carbons
³¹P25 - 35Presence and environment of the phosphonic acid group

FTIR spectroscopy is a valuable technique for identifying the functional groups present in this compound and its polymers. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Key characteristic absorption bands for this compound include:

A strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching vibration of the methacrylate ester group. spectroscopyonline.com

Bands in the region of 1630-1640 cm⁻¹ attributed to the C=C stretching of the vinyl group.

Broad absorption bands in the range of 2500-3300 cm⁻¹ are characteristic of the O-H stretching vibrations of the P-OH groups in the phosphonic acid, often showing hydrogen bonding.

Strong absorptions between 900 and 1200 cm⁻¹ are associated with the P=O and P-O stretching vibrations of the phosphonic acid group. nih.gov

Upon polymerization, the disappearance or significant reduction of the C=C stretching band confirms the conversion of the monomer into a polymer. The other characteristic bands of the methacrylate and phosphonic acid groups remain in the polymer spectrum.

Vibrational Mode **Typical Wavenumber (cm⁻¹) **Functional Group
O-H stretch2500 - 3300 (broad)P-OH (Phosphonic acid)
C=O stretch~1720C=O (Methacrylate ester)
C=C stretch~1635C=C (Vinyl)
P=O stretch1100 - 1200P=O (Phosphonic acid)
P-O stretch900 - 1100P-O (Phosphonic acid)

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. For materials incorporating this compound, XPS can be used to:

Confirm Elemental Composition: The presence of carbon (C 1s), oxygen (O 1s), and phosphorus (P 2p) can be verified.

Determine Chemical States: High-resolution scans of the individual elemental peaks can reveal the different chemical environments. For example, the C 1s spectrum can be deconvoluted into components representing C-C/C-H, C-O, and O-C=O bonds. The O 1s spectrum can distinguish between oxygen in the carbonyl group (C=O), the ester linkage (C-O-P), and the phosphonic acid group (P=O, P-OH). The P 2p spectrum provides direct evidence for the phosphonic acid group, with binding energies typically observed around 133-134 eV for P 2p₃/₂. The binding energy values for P=O and P-O groups in phosphonic acids are in the range of 530.8–535.0 eV and 529.4–533.6 eV, respectively. mdpi.com

XPS is particularly useful for studying the interaction of polymers derived from this compound with various substrates, such as metal oxides, by analyzing the changes in the binding energies of the P 2p and O 1s peaks upon adsorption.

Element (Core Level) Typical Binding Energy (eV) Chemical State Information
C 1s~285 (C-C/C-H), ~286.5 (C-O), ~289 (O-C=O)Carbon bonding environments
O 1s~532 (C-O/P-O), ~533.5 (C=O/P=O)Oxygen bonding environments
P 2p~133-134Phosphonic acid group

Chromatographic Methods for Molecular Weight Distribution

The molecular weight and molecular weight distribution are critical parameters that influence the physical and mechanical properties of polymers.

GPC, also known as SEC, is the most common technique for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers. researchgate.net The method separates polymer molecules based on their hydrodynamic volume in solution.

For polymers of this compound, which are often soluble in polar solvents, aqueous or polar organic mobile phases are typically used. polymer.co.kr The choice of eluent is critical to prevent interactions between the polar phosphonic acid groups and the stationary phase of the GPC column, which can lead to inaccurate results. polymer.co.kr Additives such as salts are often included in the mobile phase to suppress these interactions. polymer.co.kr

The GPC system is calibrated with polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate), to generate a calibration curve from which the molecular weight of the unknown polymer can be determined.

Morphological and Microstructural Characterization

The morphology and microstructure of materials containing polymers of this compound, such as coatings, composites, or nanoparticles, are investigated using various microscopy and scattering techniques. These methods provide insights into the surface topography, internal structure, and spatial arrangement of the polymer chains. The specific techniques employed depend on the nature of the material and the length scale of interest. For instance, scanning electron microscopy (SEM) can be used to visualize the surface morphology of a polymer coating, while transmission electron microscopy (TEM) can reveal the internal structure of polymer nanoparticles. X-ray scattering techniques can provide information about the crystalline structure and orientation of the polymer chains.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a pivotal technique for visualizing the surface topography and morphology of polymeric materials. It utilizes a focused beam of electrons to scan the sample's surface, generating high-resolution images that reveal details about surface texture, porosity, and particle shape.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers a higher resolution than SEM and is used to investigate the internal structure of materials at the nanoscale. A beam of electrons is transmitted through an ultra-thin specimen, with the resulting image providing detailed information about particle size, shape, and distribution within a matrix.

For derivatives of 3-MPPA, TEM is particularly valuable for characterizing nanoparticles and nanocomposites. researchgate.net It has been successfully used to determine the size of phosphonic acid-functionalized polymer particles, which were found to be approximately 50 nm. nih.gov In nanocomposites, TEM can visualize the dispersion of inorganic nanoparticles, such as quantum dots, within the polymer matrix, confirming whether they are aggregated or evenly distributed. nih.gov This level of detail is essential for understanding the structure-property relationships in advanced composite materials where the dispersion of nanoscale components dictates the final performance.

X-Ray Diffraction (XRD)

X-Ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a material. By analyzing the diffraction pattern of X-rays scattered by the atoms in a sample, XRD can distinguish between crystalline and amorphous structures. Crystalline materials produce sharp, well-defined peaks, whereas amorphous materials yield broad halos. rroij.com

Polymers exhibit a range of structures from highly crystalline to completely amorphous. rroij.com The XRD pattern serves as a fingerprint for the material's phase composition. For polymers containing phosphonic acid groups, such as copolymers of vinyl phosphonic acid, XRD analysis has been used to determine their structure. The absence of distinct, sharp peaks in the XRD pattern of these polymers indicates that they possess an amorphous structure. acs.org This amorphous nature influences many of the polymer's properties, including its mechanical strength, flexibility, and thermal behavior. The degree of crystallinity, calculated from the relative areas of crystalline peaks and the amorphous halo, is a critical parameter for predicting a polymer's end-use performance. researchgate.net

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional profile of a sample's surface. surfacesciencewestern.com It works by scanning a sharp mechanical probe over the surface, detecting the interaction forces between the tip and the sample to create a topographical map. surfacesciencewestern.com

AFM is extensively used to characterize the surface of polymer films at the nanoscale. researchgate.net It provides quantitative data on surface roughness parameters, such as the arithmetic average height and root mean square roughness. espublisher.com Beyond topography, AFM can operate in different modes to map other physical properties. For example, phase imaging can distinguish between different components in a polymer blend based on variations in their mechanical and adhesive properties. covalentmetrology.com This capability is crucial for analyzing phase separation and the distribution of functional groups on the surface of films derived from 3-MPPA, which can directly impact properties like wettability and adhesion. taylorfrancis.com

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program. The most common techniques for polymer characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is used to determine the thermal stability and decomposition profile of polymers. For polymers containing phosphonate groups, TGA typically reveals a multi-stage decomposition process. uoc.grmdpi.com The initial, lower-temperature weight loss is often attributed to the thermal cracking and degradation of the phosphonate side groups, which can form phosphoric acid species. uoc.grmdpi.com The subsequent, higher-temperature weight loss corresponds to the depolymerization and degradation of the main polymer backbone. uoc.gr The presence of phosphorus-containing groups often enhances the amount of char residue left at high temperatures, which is a key factor in their use as flame retardants. mdpi.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de DSC is used to detect thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). The glass transition temperature is a critical parameter for amorphous or semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This transition is observed as a step change in the baseline of the DSC curve. hu-berlin.de For copolymers containing phosphonic acid monomers, DSC can reveal how the incorporation of these groups affects the Tg, providing insight into the polymer's flexibility and processing conditions. researchgate.net

Table 1: Summary of Thermal Decomposition Stages for Phosphonate-Functionalized Polymers (TGA) This table is a representative example based on findings for similar phosphonate-containing polymers. Specific values for poly(3-MPPA) may vary.

Decomposition StageApproximate Temperature Range (°C)Associated EventReference Finding
First Stage200 - 300Degradation of phosphonate/phosphonic acid side groups.Initial weight loss is attributed to the thermal cracking of the modifying phosphonate groups. mdpi.com
Second Stage300 - 450Depolymerization of the main polymer chain.Weight loss is attributed to the depolymerization of the main polymer chains and degradation of oligomers. uoc.gr

Table 2: Key Thermal Transitions Measured by DSC This table outlines typical transitions observed for polymers; specific values are material-dependent.

Thermal TransitionSymbolDescriptionTypical Observation
Glass TransitionTgTemperature at which an amorphous polymer transitions from a glassy to a rubbery state.A step-like change in the heat flow signal. hu-berlin.de
MeltingTmTemperature at which a crystalline polymer transitions to a liquid state.An endothermic peak (heat is absorbed). eag.com
CrystallizationTcTemperature at which a polymer crystallizes upon cooling from the melt.An exothermic peak (heat is released). eag.com

Future Research Directions and Perspectives

Novel Synthetic Approaches for Enhanced Yield and Selectivity

The synthesis of 3-MAPP and its derivatives is a critical area of research, with a focus on developing more efficient, scalable, and selective methods. While established methods provide viable routes, future research is geared towards overcoming limitations in yield, purity, and reaction conditions.

Key research thrusts include:

Catalyst and Process Optimization: Exploration of novel catalysts and optimization of reaction parameters (temperature, pressure, solvent systems) for existing synthetic routes, such as the Michaelis-Arbuzov reaction, can lead to significant improvements in reaction kinetics and product yield.

Enzymatic and Biocatalytic Routes: The use of enzymes or whole-cell biocatalysts presents a green and highly selective alternative to traditional chemical synthesis. Research in this area could lead to the development of environmentally benign processes for producing 3-MAPP with high stereospecificity.

Flow Chemistry and Continuous Manufacturing: Transitioning from batch to continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Future work will likely focus on designing and implementing continuous flow reactors for the synthesis of 3-MAPP, enabling on-demand production and facile purification.

A comparative overview of potential synthetic strategies is presented in the table below.

Synthetic StrategyPotential AdvantagesResearch Focus
Optimized Michaelis-Arbuzov Reaction Well-established, versatileDevelopment of more active and selective catalysts, milder reaction conditions
Pudovik Reaction Direct C-P bond formationExploration of a wider range of catalysts and substrates
Enzymatic Synthesis High selectivity, green processIdentification and engineering of suitable enzymes, process optimization
Flow Chemistry Enhanced safety, scalability, and controlReactor design, optimization of flow parameters

Engineering Advanced Polymer Architectures with Tunable Properties

The incorporation of 3-MAPP into polymers allows for the creation of materials with precisely controlled architectures and functionalities. Future research will focus on leveraging controlled polymerization techniques to synthesize advanced polymer structures with tailored properties.

Current and future areas of investigation include:

Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization enable the synthesis of well-defined polymers with controlled molecular weight, narrow molecular weight distributions, and complex architectures. mdpi.com Future work will involve the use of these techniques to create novel block copolymers, graft copolymers, and star polymers containing 3-MAPP. ugent.be

Stimuli-Responsive Polymers: The phosphonic acid group of 3-MAPP imparts pH-responsiveness to polymers. By combining 3-MAPP with other functional monomers, researchers can create polymers that respond to multiple stimuli, such as temperature, light, and ionic strength. rsc.org This opens up possibilities for applications in drug delivery, sensors, and smart coatings.

Dendritic and Hyperbranched Polymers: The synthesis of dendritic and hyperbranched polymers incorporating 3-MAPP can lead to materials with a high density of functional groups, unique rheological properties, and enhanced reactivity.

The table below summarizes various advanced polymer architectures incorporating 3-MAPP and their potential properties.

Polymer ArchitectureKey FeaturesPotential Tunable Properties
Block Copolymers Segregated domains with distinct propertiesSelf-assembly behavior, mechanical properties, surface properties
Graft Copolymers Backbone with grafted side chainsSwelling behavior, biocompatibility, surface modification
Star Polymers Multiple arms emanating from a central coreViscosity, drug loading capacity, solution behavior
Stimuli-Responsive Polymers Respond to external stimuli (e.g., pH, temperature)Solubility, conformation, release of encapsulated agents

Integration into Multifunctional Hybrid Material Systems

The ability of the phosphonic acid group in 3-MAPP to interact with inorganic surfaces makes it an ideal candidate for the creation of organic-inorganic hybrid materials. Future research will explore the integration of 3-MAPP-containing polymers into a variety of hybrid systems to achieve synergistic properties.

Promising research directions include:

Surface Modification of Nanoparticles: Grafting polymers of 3-MAPP onto the surface of nanoparticles (e.g., silica (B1680970), titania, zirconia) can improve their dispersion in polymer matrices, impart new functionalities, and create hierarchical structures.

Hybrid Coatings and Adhesives: The incorporation of 3-MAPP into coating formulations can enhance adhesion to metal substrates, improve corrosion resistance, and provide self-healing capabilities. researchgate.net In dental applications, phosphonic acid-containing monomers have shown strong adhesion to enamel. nih.gov

Proton-Exchange Membranes: The phosphonic acid groups can facilitate proton transport, making 3-MAPP a promising component for the development of novel proton-exchange membranes for fuel cells and other electrochemical devices. rsc.org

Biocomposites and Biomaterials: The interaction of phosphonic acids with hydroxyapatite (B223615), the main mineral component of bone, makes 3-MAPP an attractive monomer for the development of dental adhesives and bone cements. researchgate.net

The following table outlines the integration of 3-MAPP into different hybrid material systems and the resulting functionalities.

Hybrid Material SystemRole of 3-MAPPResulting Functionality
Polymer Nanocomposites Surface modifier for inorganic fillersImproved dispersion, enhanced mechanical properties
Corrosion-Resistant Coatings Adhesion promoter, corrosion inhibitorStrong adhesion to metal substrates, barrier properties
Proton-Exchange Membranes Proton-conducting moietyHigh proton conductivity, improved fuel cell performance
Dental and Orthopedic Biomaterials Adhesion to mineralized tissuesEnhanced bonding to enamel and bone

Development of In-Depth Mechanistic Understanding through Advanced Characterization

A thorough understanding of the structure-property relationships in materials containing 3-MAPP is crucial for their rational design and optimization. Future research will rely on a suite of advanced characterization techniques to probe the molecular, morphological, and performance aspects of these materials.

Key characterization approaches will include:

Advanced Spectroscopic and Microscopic Techniques: Techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and high-resolution Transmission Electron Microscopy (TEM) will be employed to elucidate the chemical bonding, surface composition, and nanoscale morphology of 3-MAPP-based materials. researchgate.nettaylorfrancis.com

In-Situ and Operando Characterization: The ability to monitor material changes in real-time under operational conditions is essential for understanding degradation mechanisms and performance limitations. In-situ techniques such as electrochemical impedance spectroscopy (EIS) and atomic force microscopy (AFM) will be critical in this regard.

Computational Modeling and Simulation: Molecular dynamics (MD) simulations and density functional theory (DFT) calculations will provide valuable insights into the interactions between 3-MAPP and other components at the molecular level, guiding the design of new materials with desired properties. acs.org

The table below lists advanced characterization techniques and the specific information they can provide for 3-MAPP-containing materials.

Characterization TechniqueInformation Gained
Solid-State NMR Local chemical environment of phosphorus and carbon atoms
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical states
High-Resolution TEM Nanoscale morphology and distribution of components in hybrids
In-Situ Atomic Force Microscopy (AFM) Real-time monitoring of surface changes and interactions
Molecular Dynamics (MD) Simulations Atomistic insights into polymer conformation and interfacial interactions

Expanding Application Horizons in Diverse Fields of Materials Science and Engineering

The unique combination of properties offered by 3-MAPP opens up a wide range of potential applications across various technological domains. While some applications are already established, future research will focus on exploring new and emerging areas where this versatile monomer can provide significant advantages.

Potential future application areas include:

Advanced Electronics and Optoelectronics: The incorporation of 3-MAPP into polymer dielectrics, encapsulants, and adhesives could lead to improved performance and reliability of electronic devices.

Water Treatment and Environmental Remediation: Membranes and sorbents functionalized with 3-MAPP could be developed for the selective removal of heavy metal ions from water due to the chelating ability of the phosphonic acid group. mdpi.com

Flame Retardant Materials: Phosphorus-containing compounds are known for their flame-retardant properties. Polymers and composites containing 3-MAPP could offer enhanced fire safety in various applications.

Catalysis: Polymers functionalized with 3-MAPP can serve as supports for catalytic nanoparticles, providing a high surface area and stabilizing the active catalytic species.

The table below highlights potential future application fields for 3-MAPP and the key properties that make it suitable for these areas.

Application FieldKey Property of 3-MAPPPotential Benefit
Microelectronics Adhesion to metal and oxide surfacesImproved reliability of interconnects and packaging
Water Purification Metal ion chelationSelective removal of heavy metals
Flame Retardants Phosphorus contentReduced flammability of materials
Heterogeneous Catalysis Ability to immobilize metal nanoparticlesEnhanced catalyst stability and recyclability

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 3-Methacryloyloxypropyl phosphonic acid in complex matrices?

  • Methodological Answer : Liquid chromatography coupled with mass spectrometry (LC-MS) is preferred due to its sensitivity and specificity. For phosphonic acid derivatives, molar conversion factors must be applied when reporting results. For example, if the compound degrades into phosphonic acid, its concentration should be calculated using molecular weight ratios (e.g., as described for fosetyl-Al and phosphonic acid in pesticide residue analysis) . Reporting limits (RLs) should also be standardized across labs to ensure comparability, as RLs for phosphonic acid vary widely (0.01–0.2 mg/kg) .

Q. How can researchers differentiate between this compound and other phosphonic acid derivatives in environmental samples?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) to identify structural signatures, such as the methacryloyloxypropyl group. Isotopic labeling or spiking experiments with synthetic standards (e.g., deuterated analogs) can improve detection specificity. Cross-referencing with databases like PubChem or CAS Registry ensures accurate identification .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Store at 0–6°C in airtight containers to prevent hydrolysis or oxidation. Stability tests under varying pH and temperature conditions should be conducted, as phosphonic acid derivatives degrade under alkaline or high-temperature environments (e.g., fosetyl-Al degradation to phosphonic acid) .

Advanced Research Questions

Q. How can experimental designs account for natural vs. synthetic origins of phosphonic acid derivatives in plant tissues?

  • Methodological Answer : Implement isotopic tracing (e.g., ³²P labeling) to track phosphonic acid sources. For example, phosphonic acid in plants may arise from fosetyl-Al degradation or endogenous biosynthesis. Analytical workflows should include control samples (e.g., untreated plants) and molecular dynamics simulations to model degradation pathways .

Q. What strategies mitigate false positives when detecting this compound in organic products?

  • Methodological Answer : Combine multi-residue analysis with matrix-matched calibration curves to reduce matrix effects. Certify results via orthogonal methods (e.g., NMR for structural confirmation) and adhere to organic certification protocols, which require identifying contamination sources (e.g., prior pesticide use vs. environmental uptake) .

Q. How does the phosphonic acid group in 3-Methacryloyloxypropyl derivatives influence material properties in photoresist applications?

  • Methodological Answer : The phosphonic acid moiety enhances adhesion to metal oxides in photoresists. Evaluate performance via X-ray photoelectron spectroscopy (XPS) to confirm surface binding and atomic force microscopy (AFM) to assess film uniformity. Comparative studies with other phosphonic acids (e.g., vinyl or phenyl derivatives) can isolate structure-function relationships .

Q. What computational tools predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Use ab initio quantum chemistry (e.g., DFT calculations) to model electron density distribution and reaction pathways. Molecular dynamics simulations can further explore solvent interactions, as demonstrated for proton-conducting materials .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported phosphonic acid concentrations across studies?

  • Methodological Answer : Standardize RLs and conversion factors, as variations in these parameters lead to inconsistent data. For instance, a lab reporting 0.063 mg/kg phosphonic acid with an RL of 0.01 mg/kg cannot be directly compared to another using an RL of 0.1 mg/kg . Collaborative inter-laboratory studies improve harmonization.

Q. What experimental controls are critical when studying the environmental persistence of this compound?

  • Methodological Answer : Include abiotic controls (e.g., sterile soil/water samples) to distinguish microbial degradation from chemical hydrolysis. Monitor degradation products via high-resolution LC-MS and validate findings against certified reference materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.